molecular formula C12H23BO2 B13486282 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane

Cat. No.: B13486282
M. Wt: 210.12 g/mol
InChI Key: YMHCJRIEOLRVLC-CMDGGOBGSA-N
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Description

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrogen halide byproduct. The reaction conditions usually require an inert atmosphere and moderate temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling the reaction parameters ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydroboration: Organoboron intermediates.

    Borylation: Pinacol benzyl boronate.

    Coupling Reactions: Aryl boronates.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through various catalytic processes. The compound interacts with transition metal catalysts to facilitate the addition of boron to unsaturated carbon-carbon bonds. This process involves the activation of the boron atom, making it more reactive towards nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boron compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-3-methylpent-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO2/c1-7-10(2)8-9-13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/b9-8+

InChI Key

YMHCJRIEOLRVLC-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)CC

Origin of Product

United States

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